molecular formula C12H14ClFN2 B6192313 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride CAS No. 2648961-14-0

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

Cat. No.: B6192313
CAS No.: 2648961-14-0
M. Wt: 240.70 g/mol
InChI Key: LSGGRGVOFCEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound with the molecular formula C12H13FN2·HCl It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines or further reduced products.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A precursor in the synthesis of the amine hydrochloride.

    Carbazole: The parent compound, which lacks the fluorine and amine groups.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

2648961-14-0

Molecular Formula

C12H14ClFN2

Molecular Weight

240.70 g/mol

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride

InChI

InChI=1S/C12H13FN2.ClH/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11;/h4-6,10,15H,1-3,14H2;1H

InChI Key

LSGGRGVOFCEGTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.